molecular formula C12H10Cl3N B120787 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline CAS No. 159383-55-8

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline

Cat. No.: B120787
CAS No.: 159383-55-8
M. Wt: 274.6 g/mol
InChI Key: CDPLEQMAPNHTCJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is an organochlorine compound belonging to the quinoline family. This compound is characterized by the presence of three chlorine atoms attached to the quinoline ring and a propyl chain. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline can be achieved through several methods. One common approach involves the chlorination of 3-(3-chloropropyl)quinoline. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The reaction is carried out in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Common reagents include sodium amide, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups.

Scientific Research Applications

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline involves its interaction with specific molecular targets. The chlorine atoms and the quinoline ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-(3-chloropropyl)quinoline
  • 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
  • 2-Chloro-3-methylquinoline

Uniqueness

2-Chloro-3-(3-chloropropyl)-7-chloroquinoline is unique due to the presence of three chlorine atoms, which significantly influence its chemical properties and reactivity

Properties

IUPAC Name

2,7-dichloro-3-(3-chloropropyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl3N/c13-5-1-2-9-6-8-3-4-10(14)7-11(8)16-12(9)15/h3-4,6-7H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPLEQMAPNHTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)CCCCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10439347
Record name 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159383-55-8
Record name 2-Chloro-3-(3-chloropropyl)-7-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10439347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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